molecular formula C9H7N3O3S B2547465 2-(Thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1351634-69-9

2-(Thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2547465
CAS No.: 1351634-69-9
M. Wt: 237.23
InChI Key: LRBZJDHNUAIHAC-UHFFFAOYSA-N
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Description

2-(Thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a thiophene ring conjugated with an oxazole core via carboxamide linkages. This structure combines the electron-rich thiophene moiety, known for enhancing bioavailability and metabolic stability in pharmaceuticals, with the oxazole ring, which contributes to hydrogen-bonding interactions and rigidity. The compound’s dual carboxamide groups further modulate solubility and binding affinity, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c10-7(13)6-3-15-9(11-6)12-8(14)5-1-2-16-4-5/h1-4H,(H2,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBZJDHNUAIHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophene-3-carboxamido)oxazole-4-carboxamide typically involves the formation of the thiophene and oxazole rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can yield dihydrooxazole derivatives.

Scientific Research Applications

2-(Thiophene-3-carboxamido)oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophene-3-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : The oxazole-thiophene scaffold shows promise, but substituent choice (e.g., furan vs. methyl) critically impacts pharmacokinetics.
  • Data Limitations: Direct comparative studies on enzymatic targets (e.g., COX-2 vs. kinases) are sparse. Crystal structure data (as noted in ) for the parent compound remains unpublished, hindering precise SAR analysis .

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